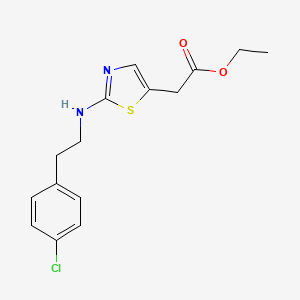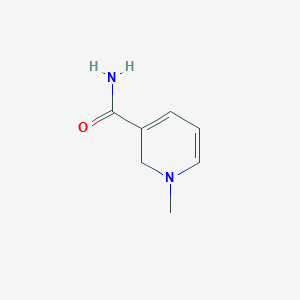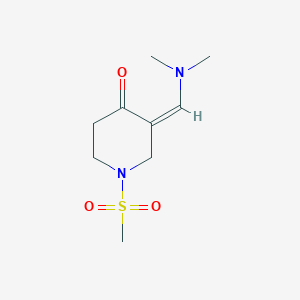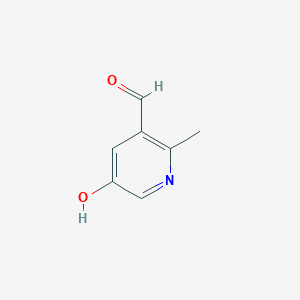
(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol is a compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of both a thiophene ring and a phenyl group in this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)thiophen-2-yl)magnesium bromide with benzaldehyde. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The Grignard reagent is prepared by reacting 4-(tert-butyl)thiophen-2-yl bromide with magnesium in dry ether. The resulting Grignard reagent is then added to benzaldehyde, followed by hydrolysis to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanone.
Reduction: The major product is this compound.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both thiophene and phenyl groups in this compound makes it a candidate for such studies.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Thiophene-containing compounds have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, dyes, and polymers
Wirkmechanismus
The mechanism of action of (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiophene ring can participate in π-π interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological molecules, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(tert-Butyl)phenyl)methanol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
(4-(tert-Butyl)thiophen-2-yl)methanol: Lacks the phenyl group, which may reduce its potential biological activity.
(4-(tert-Butyl)thiophen-2-yl)(4-methoxyphenyl)methanol: Contains an additional methoxy group, which can alter its chemical and biological properties.
Uniqueness
The combination of a thiophene ring and a phenyl group in (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol makes it unique
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable building block in organic synthesis and a promising candidate for biological and medicinal research.
Eigenschaften
Molekularformel |
C15H18OS |
|---|---|
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
(4-tert-butylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18OS/c1-15(2,3)12-9-13(17-10-12)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3 |
InChI-Schlüssel |
GGFFTUIQFCZTJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CSC(=C1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)



![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)

![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)


![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)


